molecular formula C14H11ClN2O2 B14805010 N-[(E)-(3-chlorophenyl)methylidene]-2-methyl-5-nitroaniline

N-[(E)-(3-chlorophenyl)methylidene]-2-methyl-5-nitroaniline

Cat. No.: B14805010
M. Wt: 274.70 g/mol
InChI Key: UITPRDFDRXATIR-UHFFFAOYSA-N
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Description

N-(3-chlorobenzylidene)-2-methyl-5-nitroaniline is an organic compound with the molecular formula C14H11ClN2O2 This compound is characterized by the presence of a chlorobenzylidene group attached to a methyl-nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzylidene)-2-methyl-5-nitroaniline typically involves a condensation reaction between 3-chlorobenzaldehyde and 2-methyl-5-nitroaniline. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-chlorobenzylidene)-2-methyl-5-nitroaniline can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzylidene)-2-methyl-5-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(3-chlorobenzylidene)-2-methyl-5-aminoaniline.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro and chloro derivatives.

    Reduction: Formation of N-(3-chlorobenzylidene)-2-methyl-5-aminoaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorobenzylidene)-2-methyl-5-nitroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzylidene)-2-methyl-5-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzylidene)-2-methyl-5-nitroaniline
  • N-(2-chlorobenzylidene)-2-methyl-5-nitroaniline
  • N-(3-methoxybenzylidene)-2-methyl-5-nitroaniline

Uniqueness

N-(3-chlorobenzylidene)-2-methyl-5-nitroaniline is unique due to the specific positioning of the chlorine atom on the benzylidene ring, which can influence its reactivity and biological activity. This positional isomerism can result in different chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2-methyl-5-nitrophenyl)methanimine

InChI

InChI=1S/C14H11ClN2O2/c1-10-5-6-13(17(18)19)8-14(10)16-9-11-3-2-4-12(15)7-11/h2-9H,1H3

InChI Key

UITPRDFDRXATIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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